2-Pyridinecarboxaldehyde thiosemicarbazone
Overview
Description
2-Pyridinecarboxaldehyde thiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-Pyridinecarboxaldehyde Thiosemicarbazone are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These targets play crucial roles in cell proliferation, apoptosis, and DNA replication, making them effective targets for anticancer agents.
Mode of Action
This compound interacts with its targets in several ways. It acts against DNA, inducing apoptosis, and inhibits the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . This multi-target interaction results in the arrest of the cell cycle at the S phase, induction of apoptosis, lethal autophagy, and suppression of angiogenesis .
Biochemical Pathways
The compound affects multiple biochemical pathways. By acting against DNA and inhibiting topoisomerase II, it interferes with DNA replication and transcription . The inhibition of anti-apoptotic Bcl-xL protein and metalloproteinase MMP2 disrupts cell survival and migration pathways . The induction of apoptosis and lethal autophagy leads to programmed cell death .
Pharmacokinetics
The compound has been shown to exert an effective inhibitory effect on tumor growth and produce few side effects in vivo , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in significant antitumor and antiangiogenic activities . It effectively inhibits tumor growth and suppresses angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
Biochemical Analysis
Biochemical Properties
2-Pyridinecarboxaldehyde thiosemicarbazone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it forms complexes with metals such as zinc and copper, enhancing its biological activity. For instance, the zinc complex of this compound has shown remarkable antitumor and antiangiogenic activities . The compound also interacts with ribonucleoside diphosphate reductase, inhibiting its activity and thereby affecting DNA synthesis . Additionally, it binds to the nitrogen bases of nucleic acids, disrupting replication processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in tumor cells by activating caspases and regulating BAX/Bcl-2 mechanisms . The compound also causes cell cycle arrest at the S phase, leading to the inhibition of cell proliferation . Furthermore, it influences cell signaling pathways by generating reactive oxygen species (ROS), which contribute to cellular DNA fragmentation and mitochondrial membrane depolarization . These effects collectively result in the suppression of tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. It binds to DNA, inducing oxidative damage and creating lesions in the DNA strand . The compound also inhibits the activity of anti-apoptotic proteins such as Bcl-xL and metalloproteinases like MMP2 . Additionally, it induces endoplasmic reticulum (ER) stress by upregulating GRP78, leading to calcium release and further contributing to apoptosis . The copper complex of this compound enhances these effects by increasing ROS generation and sensitizing calcium release from the ER .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its biological activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antitumor activity with minimal side effects in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome . It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside diphosphate reductase, affecting nucleotide metabolism . The compound also influences metabolic flux by altering the levels of various metabolites . Additionally, it is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It localizes to the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it accumulates in the mitochondria, contributing to mitochondrial dysfunction and apoptosis . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCCUBTQFNGFA-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61043-10-5, 3608-75-1 | |
Record name | Hydrazinecarbothioamide, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WLN: T6NJ B1UNMYZUS | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Formylpyridine thiosemicarbazone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUV6BG5RZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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